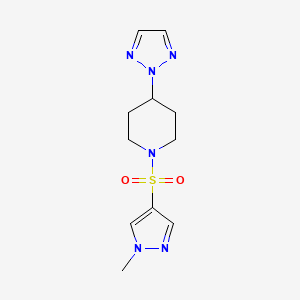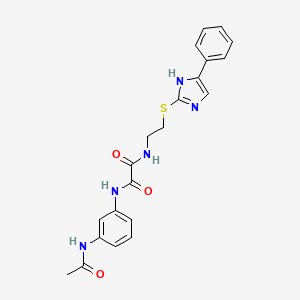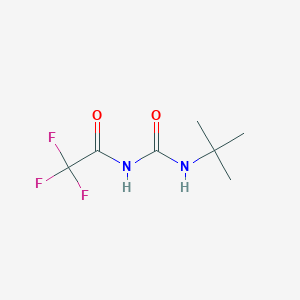![molecular formula C19H19N5O3 B3007329 8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949283-62-9](/img/structure/B3007329.png)
8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as SGI-1776, is a small molecule inhibitor that has been extensively studied in the field of oncology. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Biological Evaluation
- Study 1 : This compound was synthesized and evaluated for its affinity to serotonin (5-HT1A/5-HT7) receptors and its inhibitory activity on phosphodiesterase (PDE4B and PDE10A). It showed potential as a ligand for these receptors and as an inhibitor for these enzymes. Selected derivatives exhibited potential antidepressant and anxiolytic activities in animal models (Zagórska et al., 2016).
Antidepressant and Anxiolytic Potential
- Study 2 : The compound, along with others, was synthesized and found to possess potent ligand activity for the 5-HT1A receptor. It exhibited anxiolytic-like activity in animal models, suggesting its potential for anxiolytic/antidepressant applications (Zagórska et al., 2009).
Structure-Activity Relationships
- Study 3 : This research focused on the structure-activity relationships of derivatives of the compound, particularly their affinity for serotoninergic and dopaminergic receptors. It identified compounds with potential antidepressant and anxiolytic activities, highlighting the importance of certain structural features for receptor affinity and selectivity (Zagórska et al., 2015).
A3 Adenosine Receptor Antagonists
- Study 4 & 5 : These studies explored the role of the compound and its derivatives as A3 adenosine receptor antagonists. Modifications at different positions of the molecule were investigated to improve potency and hydrophilicity. These compounds could have implications in various therapeutic applications (Baraldi et al., 2008), (Baraldi et al., 2005).
Mechanism of Action
Mode of Action
It’s known that the compound contains an allyloxy functional group , which is often involved in photochemical thiol-ene click reactions . This suggests that the compound may interact with its targets through similar mechanisms, leading to various biochemical changes.
Biochemical Pathways
The presence of the allyloxy functional group suggests that it may be involved in various radical reactions , potentially affecting a wide range of biochemical pathways.
Properties
IUPAC Name |
2,4,7-trimethyl-6-(3-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-5-9-27-14-8-6-7-13(10-14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,10-11H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDSBDEEGTRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OCC=C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)






![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3007263.png)
![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

